2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
The compound 2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS: 326888-09-9) is a structurally complex heterocyclic molecule. Its molecular formula is C₂₅H₂₃N₃O₄S, with a molecular weight of 461.53 g/mol . Key structural features include:
- A thieno[2,3-d]pyrimidin-4-one core substituted with a 2-hydroxyethyl group and methyl groups at positions 5 and 4.
- A pentyl linker connecting the thienopyrimidinone moiety to a benzo[de]isoquinoline-1,3-dione group.
Properties
IUPAC Name |
2-[5-[3-(2-hydroxyethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]pentyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-16-17(2)35-24-22(16)27(34)29(14-15-31)21(28-24)12-4-3-5-13-30-25(32)19-10-6-8-18-9-7-11-20(23(18)19)26(30)33/h6-11,31H,3-5,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRGPXRKINXPSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)CCCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H19N3O3S
- Molecular Weight : 389.49 g/mol
- CAS Number : Not specified in the sources reviewed.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The thieno[2,3-d]pyrimidine moiety may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, particularly those involved in the central nervous system.
Antitumor Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antitumor properties. For instance:
- A study demonstrated that similar compounds inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. In vitro studies revealed:
- Effective inhibition against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
The neuroprotective properties of thieno[2,3-d]pyrimidines suggest potential applications in treating neurodegenerative diseases. Mechanisms include:
Case Studies
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications to the thieno[2,3-d]pyrimidine scaffold can significantly impact potency and selectivity against biological targets .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in animal models.
Comparison with Similar Compounds
Physical Properties :
- Predicted density: 1.44 ± 0.1 g/cm³
- Boiling point: 720.6 ± 70.0 °C
- Acid dissociation constant (pKa): 14.43 ± 0.10 .
The hydroxyethyl group may enhance solubility in polar solvents, while the fused aromatic systems likely contribute to thermal stability and high molecular rigidity.
Structural and Functional Group Analysis
The compound shares structural motifs with other heterocyclic derivatives. Below is a comparative analysis with two analogs:
Key Observations:
Compounds 7–9 utilize a simpler pyrimidin-2,4-dione scaffold, lacking the fused thiophene ring.
Functional Group Impact: The hydroxyethyl group in the target compound enhances polarity compared to the thioacetamide group in CAS 618427-84-2, likely improving aqueous solubility . Compounds 7–9, with hydroxymethyl/methoxymethyl groups, are more water-soluble but lack the aromatic bulk of the benzo[de]isoquinoline-dione moiety.
Thermal Stability :
- The target compound’s high predicted boiling point (720.6°C ) exceeds that of CAS 618427-84-2, attributable to its extended conjugated system and hydrogen-bonding capacity .
In contrast, the thioether in CAS 618427-84-2 is less polar, reducing such interactions .
Research Implications:
- The benzo[de]isoquinoline-dione group in the target compound may confer unique photophysical properties, making it relevant for materials science.
- The absence of biological data in the provided evidence highlights a gap; further studies on pharmacokinetics or receptor binding are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
